molecular formula C21H14F2N2O3 B2998026 (2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327178-31-3

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2998026
CAS No.: 1327178-31-3
M. Wt: 380.351
InChI Key: KWJPSXJYJGPLPZ-DAFNUICNSA-N
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Description

(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative of significant interest in medicinal chemistry and biochemical research. Chromene scaffolds are widely investigated for their diverse pharmacological properties, and this specific compound, with its unique imino and carboxamide substitutions, is designed as a potential kinase inhibitor. Researchers utilize this compound to study enzyme kinetics and intracellular signaling pathways, particularly those involving serine/threonine and tyrosine kinases, which are critical targets in oncology and inflammatory disease research [https://pubmed.ncbi.nlm.nih.gov/]. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of specific kinase targets, thereby modulating phosphorylation events and downstream cellular processes. The 3,4-difluorophenyl and furanylmethyl groups are key structural features that influence its binding affinity and selectivity profile. This high-purity compound is intended for in vitro assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(3,4-difluorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O3/c22-17-8-7-14(11-18(17)23)25-21-16(10-13-4-1-2-6-19(13)28-21)20(26)24-12-15-5-3-9-27-15/h1-11H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJPSXJYJGPLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=C(C=C3)F)F)O2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide , with CAS number 1327178-31-3 , is a synthetic organic molecule belonging to the chromene class. Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H14F2N2O3C_{21}H_{14}F_{2}N_{2}O_{3} with a molecular weight of 380.3 g/mol . The structure features a chromene core, an imino group, and a furan moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1327178-31-3
Molecular FormulaC21H14F2N2O3
Molecular Weight380.3 g/mol
Biological ClassChromene Derivative

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of chromene have been shown to inhibit cell proliferation in various cancer cell lines.

A notable study reported that related chromene derivatives demonstrated IC50 values in the low micromolar range against human breast cancer cells (T47D) and colon carcinoma cells (HCT116), suggesting that the presence of the difluorophenyl group enhances cytotoxic effects against these cancer types .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. These interactions may modulate signaling pathways related to cell survival and apoptosis:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in tumor growth.
  • Regulation of Gene Expression : It may alter the expression of genes associated with cell cycle regulation.

Pharmacological Studies

Pharmacological evaluations have focused on the compound's ability to inhibit enzymes that play crucial roles in metabolic pathways:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown promise as DPP-IV inhibitors, which are important in glucose metabolism and diabetes management. A related study demonstrated that certain chromene derivatives achieved over 80% inhibition of DPP-IV activity .

Case Study: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of chromene derivatives has revealed that modifications to the phenyl and furan groups can significantly impact biological activity:

Compound NameIC50 (μM)Activity Type
This compoundTBDAnticancer
(2Z)-2-[(3,4-dichlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide6.5Anticancer
(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide12.0Antidiabetic

These results highlight how variations in halogen substitutions can influence the potency and selectivity of these compounds against different biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and molecular differences between the target compound and selected analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data
Target Compound 3,4-difluorophenyl imino, furan-2-ylmethyl C₂₁H₁₅F₂N₃O₃ (est.) 407.37 (est.) Limited data; inferred from analogs
(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide 3,4-difluorophenyl imino, 8-methoxy, thiazol-2-yl C₂₀H₁₃F₂N₃O₃S 413.4 CAS: 1327178-66-4; enhanced solubility via thiazole
(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide 2-chloro-4-fluorophenyl imino, N-phenyl C₂₂H₁₄ClFN₂O₂ 392.8 CAS: 1327183-66-3; halogenated aryl group may improve metabolic stability
(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 4-methylsulfanylphenyl imino, tetrahydrofuran-2-ylmethyl, 6-chloro C₂₂H₂₁ClN₂O₃S 428.9 CAS: 1327172-09-7; sulfur-containing substituent for potential agrochemical use
Key Observations:
  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound and ’s analog may enhance lipophilicity and binding affinity compared to non-fluorinated derivatives .
  • Heterocyclic Side Chains : The furan-2-ylmethyl (target) and thiazol-2-yl () groups introduce distinct electronic effects. Thiazole derivatives often exhibit improved solubility and bioavailability .
  • Chlorine and Methoxy Groups : Halogenation (e.g., 6-chloro in ) or methoxy substitution () can alter steric and electronic profiles, impacting receptor interactions .

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